molecular formula C9H8N2O2 B12823319 4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B12823319
M. Wt: 176.17 g/mol
InChI Key: CDZQXYWISLMBBJ-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrazole and pyridine derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formylation: The aldehyde group is introduced through formylation reactions, often using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

    Reduction: 4-Methoxypyrazolo[1,5-a]pyridine-3-methanol

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives

Scientific Research Applications

4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is largely dependent on its functional groups and the specific context in which it is used. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of biomolecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Comparison:

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound features a bromine atom at the 6-position and a nitrile group at the 3-position, which can significantly alter its reactivity and applications compared to 4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde.
  • 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: The carboxylic acid group in this compound makes it more acidic and potentially more reactive in certain chemical environments compared to the aldehyde group in this compound.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-9(8)7(6-12)5-10-11/h2-6H,1H3

InChI Key

CDZQXYWISLMBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)C=O

Origin of Product

United States

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